Molnupiravir

Lethal Mutagenesis Antiviral Potency RNA Virus

Molnupiravir (CAS 2349386-89-4) is the orally bioavailable isobutyryl ester prodrug of N4-hydroxycytidine (NHC). Its active metabolite drives viral error catastrophe with potency up to 100-fold greater than ribavirin or favipiravir. Unlike remdesivir's chain-termination mechanism, it introduces random lethal mutations across the viral genome, conferring a uniquely high genetic barrier to resistance. This compound is validated against SARS-CoV-2, influenza, MERS-CoV, and rabies virus (EC90 6 μM). Researchers rely on it as a gold-standard positive control for lethal mutagenesis studies, broad-spectrum antiviral screening, and oral prodrug formulation development. Ensure your studies use the definitive RdRp mutagen.

Molecular Formula C13H19N3O7
Molecular Weight 329.31 g/mol
CAS No. 2349386-89-4
Cat. No. B613847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolnupiravir
CAS2349386-89-4
Molecular FormulaC13H19N3O7
Molecular Weight329.31 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O
InChIInChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1
InChIKeyHTNPEHXGEKVIHG-QCNRFFRDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Molnupiravir (2349386-89-4): An Orally Bioavailable Nucleoside Analog Prodrug for Antiviral Research and Development


Molnupiravir (CAS 2349386-89-4), also known as EIDD-2801 or MK-4482, is an orally bioavailable isobutyryl ester prodrug [1] of the synthetic nucleoside derivative N4-hydroxycytidine (NHC, EIDD-1931) [2]. Following oral administration, it is rapidly hydrolyzed in vivo to its active metabolite NHC, which is subsequently phosphorylated intracellularly to its active 5'-triphosphate form (EIDD-1931-TP) . This active metabolite acts as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp), leading to lethal mutagenesis or 'viral error catastrophe' in a broad spectrum of RNA viruses, including SARS-CoV-2, influenza, and MERS-CoV [3].

Why Molnupiravir (2349386-89-4) Cannot Be Substituted with Other Nucleoside Analogs: Key Differentiators in Mechanism, Potency, and Clinical Profile


Substituting molnupiravir with other nucleoside or nucleotide analog antivirals such as remdesivir, favipiravir, or ribavirin is not scientifically valid due to critical differences in their mechanisms of action, antiviral potency, resistance profiles, and clinical utility. Molnupiravir's active metabolite, NHC, is a potent mutagen that drives viral error catastrophe with a potency shown to be up to 100-fold greater than that of ribavirin or favipiravir [1]. Unlike remdesivir, which acts as a chain terminator requiring intravenous administration and is susceptible to specific resistance mutations, molnupiravir is orally bioavailable and exerts its effect by introducing random, lethal mutations across the viral genome, thereby conferring a high barrier to resistance [2]. Furthermore, real-world clinical data indicate different virological clearance rates and outcomes when molnupiravir is compared to other COVID-19 antivirals, underscoring the importance of selecting the correct agent for specific research or therapeutic contexts [3].

Quantitative Evidence Guide for Molnupiravir (2349386-89-4) Selection: A Data-Driven Comparison Against Key Analogs


Molnupiravir vs. Ribavirin and Favipiravir: 100-Fold Greater Mutagenic Potency

Molnupiravir's active metabolite, NHC, demonstrates significantly higher mutagenic potency compared to its congener drugs ribavirin and favipiravir. In vitro data indicate that molnupiravir may be 100 times more potent as an antiviral agent than ribavirin or favipiravir [1]. This increased potency is directly linked to its mechanism of inducing lethal mutagenesis, leading to more effective viral error catastrophe.

Lethal Mutagenesis Antiviral Potency RNA Virus

Molnupiravir vs. Remdesivir and Nirmatrelvir/Ritonavir: Real-World Virological Clearance Data

In a retrospective study of high-risk patients with mild-to-moderate COVID-19, molnupiravir treatment was compared with nirmatrelvir/ritonavir and a 3-day course of remdesivir. Nirmatrelvir/ritonavir was associated with a significantly higher proportion of 7-day virological clearance (VC) compared to both molnupiravir and remdesivir. The adjusted odds ratio (AOR) for molnupiravir compared to nirmatrelvir/ritonavir was 0.222 (95% CI: 0.105–0.472, p < 0.001), indicating a substantially lower likelihood of early viral clearance with molnupiravir [1]. This highlights a key clinical performance difference.

COVID-19 Clinical Virology Antiviral Therapy

Molnupiravir vs. Ribavirin and Favipiravir: Comparable Anti-Rabies Virus Activity

The active metabolite of molnupiravir, NHC, exhibits in vitro anti-rabies virus (RABV) activity that is comparable to that of ribavirin and favipiravir. The 90% effective concentration (EC90) for all three compounds was determined to be 6 μM in mouse neuroblastoma cells [1]. This demonstrates that molnupiravir maintains similar potency to other established broad-spectrum antivirals in this specific viral system.

Rabies Virus Broad-Spectrum Antiviral In Vitro

Molnupiravir's High Barrier to Resistance Compared to Protease Inhibitors

Molnupiravir exhibits a high genetic barrier to the development of resistance, a key differentiator from direct-acting antivirals like nirmatrelvir (a protease inhibitor). Studies have shown that molnupiravir maintains antiviral activity across all major SARS-CoV-2 variants, and no evidence of viral resistance to its active metabolite NHC was observed in vitro or in clinical isolates [1]. In contrast, protease inhibitors like nirmatrelvir can select for resistant virus variants [2]. The mechanism of random lethal mutagenesis makes the emergence of specific, fit resistance mutations unlikely.

Antiviral Resistance SARS-CoV-2 Mutagenesis

Molnupiravir Tablet Formulation: Demonstrated Bioequivalence to Reference Capsules

A new single 400 mg tablet formulation of molnupiravir has been shown to be bioequivalent to the authorized reference capsule formulation (two 200 mg capsules). The geometric mean ratio for plasma NHC AUC0-∞ was 1.00 with a 90% confidence interval of 0.97–1.03, falling within the prespecified bioequivalence limits of 0.80–1.25 [1]. This data ensures that the tablet formulation delivers the same pharmacokinetic profile as the established capsule formulation.

Pharmacokinetics Bioequivalence Formulation

Optimizing Research and Industrial Applications for Molnupiravir (2349386-89-4): Evidence-Backed Use Cases


Investigating Lethal Mutagenesis as an Antiviral Strategy

Molnupiravir is an ideal tool for research focused on the mechanism of lethal mutagenesis or 'viral error catastrophe'. Given that its active metabolite NHC has been shown to be up to 100-fold more mutagenic than ribavirin or favipiravir [1], it serves as a potent and well-characterized positive control for studying mutation accumulation, viral fitness decay, and the evolutionary dynamics of RNA viruses in vitro and in vivo.

Broad-Spectrum Antiviral Screening and Characterization

The compound's confirmed in vitro activity against a range of RNA viruses, including SARS-CoV-2, influenza, MERS-CoV [2], and rabies virus [3], makes it a valuable reference standard in broad-spectrum antiviral screening panels. Its established EC90 of 6 μM against rabies virus, comparable to ribavirin and favipiravir, provides a reliable benchmark for evaluating novel compounds in a non-coronavirus RNA virus model.

Studying the Evolution and Barrier to Antiviral Drug Resistance

Molnupiravir's well-documented high genetic barrier to resistance [4] makes it a critical control in experiments designed to compare resistance emergence pathways. It can be used in serial passaging studies alongside compounds with lower barriers to resistance (e.g., protease inhibitors like nirmatrelvir) to elucidate differences in viral escape mechanisms and the impact of mutagenic pressure on viral population diversity.

Comparative Pharmacokinetic and Formulation Development Studies

With robust bioequivalence data established between its capsule and tablet formulations [5], molnupiravir serves as a well-characterized model compound for oral prodrug formulation development. Researchers can utilize the published pharmacokinetic parameters (AUC, Cmax) as a reference when developing novel oral delivery systems or comparing the performance of other nucleoside analog prodrugs.

Technical Documentation Hub

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28 linked technical documents
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